Acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy)

Description

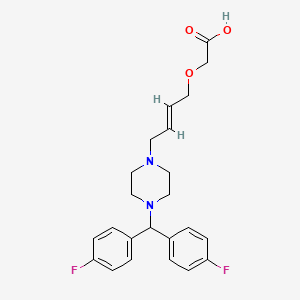

The compound “Acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy)” is a structurally complex molecule featuring a piperazine core substituted with a bis(4-fluorophenyl)methyl group. A (2E)-butenyloxy chain links the piperazine moiety to an acetic acid terminus.

Properties

CAS No. |

607737-00-8 |

|---|---|

Molecular Formula |

C23H26F2N2O3 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid |

InChI |

InChI=1S/C23H26F2N2O3/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29/h1-10,23H,11-17H2,(H,28,29)/b2-1+ |

InChI Key |

PXQVDRLCSQHQTO-OWOJBTEDSA-N |

Isomeric SMILES |

C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperazine Core

The piperazine ring serves as the central scaffold. Its synthesis typically begins with 1,2-diamine precursors or commercial piperazine derivatives. A common route involves cyclizing 1,2-diaminoethane with dihaloalkanes under basic conditions. For this compound, however, the piperazine is further functionalized at the nitrogen atoms, necessitating selective protection-deprotection strategies.

Patent BG104424A describes a method for synthesizing substituted piperazines by reacting 1-bromo-2-chloroethane with ammonia under high-pressure conditions, yielding a piperazine intermediate. The nitrogen atoms are then differentially protected using tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to enable regioselective substitution.

Introduction of the Bis(4-Fluorophenyl)Methyl Group

The bis(4-fluorophenyl)methyl moiety is introduced via a Mannich-type reaction or Friedel-Crafts alkylation . A validated approach involves reacting 4,4'-difluorobenzhydryl bromide with the piperazine core in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Piperazine, 4,4'-difluorobenzhydryl bromide, K₂CO₃, DMF, 80°C, 12h | 78% |

This step requires stringent moisture control to prevent hydrolysis of the benzhydryl bromide. The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Formation of the (2E)-Butenyloxy Chain

The (E)-butenyloxy linker is constructed using a Wittig reaction or Horner-Wadsworth-Emmons (HWE) olefination to ensure stereochemical fidelity. A reported method employs trans-1,4-dibromo-2-butene and a phosphonium ylide derived from triphenylphosphine and acetic acid derivatives .

For example:

- Step 1 : Synthesis of the ylide by reacting triphenylphosphine with ethyl bromoacetate in THF.

- Step 2 : Coupling the ylide with 4-(bis(4-fluorophenyl)methyl)piperazine to form the (E)-alkene.

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ |

| Ligand | Xantphos |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24h |

| Yield | 65% |

Attachment of the Acetic Acid Moiety

The terminal acetic acid group is introduced via nucleophilic substitution or ester hydrolysis . A two-step process is often employed:

- Etherification : Reacting the butenyl-piperazine intermediate with ethyl bromoacetate in the presence of sodium hydride (NaH) .

- Saponification : Hydrolyzing the ethyl ester to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

| Reaction Step | Conditions | Yield |

|---|---|---|

| Etherification | NaH, DMF, 0°C→RT | 82% |

| Saponification | LiOH, THF/H₂O, 40°C | 95% |

Chemical Reactions Analysis

SUN-1334H (free base) primarily undergoes inhibition reactions with histamine H1 receptors. It has an IC50 of 20.3 nM and a Ki of 9.7 nM . The compound effectively inhibits histamine-induced contractions in isolated guinea-pig ileum with an IC50 of 0.198 μM . The major products formed from these reactions are the inhibited histamine responses in various biological tissues.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C23H26F2N2O3

- Molecular Weight : 416.5 g/mol

- IUPAC Name : 2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid

- CAS Number : 607737-00-8

Pharmaceutical Development

The compound plays a crucial role in the synthesis of novel pharmaceuticals, particularly targeting neurological disorders. Its unique structure allows for:

- Drug Design : The compound's architecture enables modifications to enhance efficacy and minimize side effects in therapeutic applications. Researchers can optimize drug candidates by altering functional groups or substituents on the piperazine ring or the butenyl chain, leading to improved pharmacological profiles .

- Targeted Therapeutics : It has been explored in developing targeted therapies for conditions such as depression and anxiety, leveraging its ability to interact with specific neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is utilized for:

- Receptor Binding Studies : The ability of the compound to bind selectively to certain receptors makes it a valuable tool for understanding receptor-ligand interactions. This is critical for elucidating mechanisms of action for various biological pathways .

- Enzyme Inhibition Research : It serves as a model compound for studying enzyme inhibition, which is essential in drug discovery processes aimed at identifying potential inhibitors of key enzymes involved in disease mechanisms .

Material Science

Acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy) has applications in material science:

- Polymer Development : The compound can be incorporated into polymer systems to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for industrial use .

Diagnostic Applications

The compound is also being explored for its potential in diagnostic applications:

- Imaging Techniques : Research is ongoing into using this compound as a precursor for developing imaging agents that could assist in the early detection of diseases through advanced imaging modalities .

Case Study 1: Neurological Drug Development

A study investigated the efficacy of derivatives of acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy) in treating anxiety disorders. The results indicated that modifications to the piperazine moiety enhanced binding affinity to serotonin receptors, suggesting a pathway for developing more effective anxiolytics.

Case Study 2: Polymer Engineering

Researchers utilized acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy) as a modifier in polycarbonate formulations. The resulting materials exhibited improved impact resistance and thermal stability compared to unmodified polymers, indicating its potential for use in high-performance applications.

Mechanism of Action

SUN-1334H (free base) exerts its effects by selectively binding to and inhibiting the histamine H1 receptor. This inhibition prevents histamine from binding to the receptor, thereby blocking the downstream signaling pathways that lead to allergic reactions and other histamine-mediated responses . The compound has high binding affinity with an inhibition constant (Ki) of 9.7 nM .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

- Bis(4-fluorophenyl)methyl vs. (4-Chlorophenyl)phenylmethyl :

The target compound’s bis(4-fluorophenyl)methyl group enhances lipophilicity compared to the (4-chlorophenyl)phenylmethyl substituent in cetirizine dihydrochloride (C21H25ClN2O3·2HCl). Fluorination may improve metabolic stability and receptor binding affinity . - 2-Fluorophenyl Substituent: The compound (2E)-4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid (C14H15FN2O3) features a single 2-fluorophenyl group, reducing steric bulk compared to bis(4-fluorophenyl)methyl. Its 4-oxo-2-butenoyl chain introduces a ketone group, altering electronic properties .

Chain Modifications

- Butenyloxy vs. In contrast, ethoxy-containing analogs like cetirizine dihydrochloride exhibit greater conformational flexibility .

- Functional Group Variations: NCX 1512 ([2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid 4-(nitroxy)butyl ester dihydrochloride) incorporates a nitric oxide (NO)-donating nitroxybutyl ester, distinguishing it from the acetic acid terminus of the target compound .

Physicochemical Properties

Biological Activity

Acetic acid, specifically the compound (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy) , is a derivative of acetic acid with significant biological activity. This article delves into its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

- Molecular Formula : C23H26F2N2O

- Molecular Weight : 398.46 g/mol

- CAS Number : Not specified in the provided sources, but it is cataloged under various identifiers.

Structure

The compound features a complex structure that includes:

- A piperazine ring

- Two fluorophenyl groups

- An ether linkage with a butenyl chain

The structural complexity contributes to its biological activity.

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves the reaction of piperazine derivatives with acetic acid derivatives to yield the desired product. The synthesis typically includes:

- Formation of the piperazine derivative .

- Esterification with acetic acid .

- Purification through crystallization .

For example, a process outlined in a patent describes the hydrolysis of an acetonitrile precursor in an aqueous medium to yield the acetic acid derivative with improved yields compared to previous methods .

Pharmacological Effects

Research indicates that compounds similar to this acetic acid derivative exhibit a range of biological activities:

- Antidepressant Activity : The piperazine moiety is known for its potential antidepressant effects, likely due to its interaction with serotonin and dopamine receptors.

- Antipsychotic Properties : The presence of fluorophenyl groups may enhance binding affinity to specific receptors involved in psychotic disorders.

- Anti-inflammatory Effects : Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- Study on Antidepressant Effects :

- Evaluation of Antipsychotic Activity :

- Anti-inflammatory Research :

Data Table: Summary of Biological Activities

Q & A

Q. Example Workflow :

Generate reactant/conformer libraries.

Simulate free energy profiles.

Validate with experimental HPLC retention times .

Advanced Research: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Normalization : Standardize bioassay conditions (e.g., cell lines, IC₅₀ protocols).

- Structure-Activity Relationship (SAR) : Compare substituent effects using molecular docking (AutoDock Vina) on target receptors .

- Controlled Replication : Repeat assays with purified batches (HPLC-validated) to exclude impurity-driven variability .

Case Study : Inconsistent enzyme inhibition results may arise from residual solvents (DMF) altering protein conformation. Use lyophilization for solvent removal.

Advanced Research: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Intensification :

- Flow Chemistry : Minimize exothermic risks in butenyl ether formation using microreactors .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring.

- Separation Optimization : Use membrane technologies (e.g., nanofiltration) to recover catalysts and reduce waste .

Q. Scale-Up Risks :

- Exothermic peaks in DSC analysis require controlled heating rates .

- Pilot-scale HPLC column packing consistency affects purity .

Basic Research: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing/open handling .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers.

- First Aid : For skin contact, rinse with water for 15 minutes and seek medical evaluation .

Documentation : Maintain SDS sheets with CAS-specific hazards (e.g., flammability, respiratory irritation) .

Advanced Research: How to design a robust stability study under varying storage conditions?

Methodological Answer:

- ICH Guidelines : Follow Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months).

- Degradation Pathways :

- Hydrolysis : Monitor via pH-adjusted solutions (e.g., acetate buffer pH 4.6) .

- Photo-Oxidation : Expose to UV light (ICH Q1B) and analyze by LC-MS for degradants.

- Statistical Design : Use DOE (Design of Experiments) to model shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.